2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid
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Overview
Description
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid is a sulfur-containing heterocyclic compound with the molecular formula C6H8N2O3S and a molecular weight of 188.20 . This compound is notable for its thiazole ring, which is a versatile moiety contributing to the development of various drugs and biologically active agents .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, and antiviral effects .
Biochemical Analysis
Biochemical Properties
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure is known for its diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis . Understanding these effects is essential for developing potential therapeutic strategies that leverage the compound’s biochemical properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s thiazole ring structure allows it to interact with various molecular targets, leading to its diverse biological activities . These interactions are critical for understanding how the compound exerts its effects at the molecular level and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s biological activity can be affected by its stability and degradation over time . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where its biological activity changes significantly at certain dosage levels . Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation within cells . These interactions are important for understanding how the compound exerts its effects and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid typically involves the reaction of 2-chloroacrylate with thiourea . Another method includes the condensation of 4-bromomethyl coumarin with 4,5-dihydrothiazole-2-thiol in anhydrous potassium carbonate using absolute ethanol as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-Aminothiazoline-4-carboxylic acid: This compound is an intermediate in the synthesis of L-cysteine and exists in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid.
2-Aryl-4,5-dihydro-thiazole derivatives: These compounds have shown significant antimicrobial activity and are synthesized using similar methods.
Thiazole derivatives: These compounds are widely studied for their diverse biological activities and are used in the development of various drugs.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound in scientific research and industrial applications.
Biological Activity
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid is a thiazole derivative with significant potential in various biological applications. This article explores its biological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and neuroprotective properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula C6H8N2O3S and a molecular weight of approximately 188.20 g/mol. Its structure features a thiazole ring and functional groups that enhance its solubility and reactivity, making it a versatile candidate for medicinal chemistry.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains. The antibacterial activity is typically assessed using methods that measure the inhibition of bacterial growth.
Case Study: A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at low concentrations, suggesting its potential as an antibiotic agent .
2. Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against several cancer cell lines. Its derivatives have shown promise in selectively targeting cancer cells while sparing normal cells.
Research Findings:
- A series of thiazole derivatives were tested for their in vitro antitumor activity against multiple cancer cell lines, including HS 578T (breast cancer) and SHSY-5Y (neuroblastoma). One derivative exhibited lethal effects on HS 578T cells with an IC50 value indicating potent cytotoxicity .
- Another study highlighted that thiazole derivatives demonstrated selective cytotoxicity against SHSY-5Y cells compared to healthy NIH/3T3 fibroblast cells .
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays that measure free radical scavenging ability. This property is crucial for protecting cells from oxidative stress.
Key Findings:
- The compound showed significant antioxidant activity in DPPH and nitric oxide scavenging assays, indicating its potential as a protective agent against oxidative damage .
4. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. It has been shown to inhibit the production of inflammatory mediators in vitro.
Mechanism: The anti-inflammatory activity is typically assessed through assays measuring the inhibition of cytokine production and other inflammatory markers .
5. Neuroprotective Activity
Recent studies have suggested that this compound may offer neuroprotective benefits by protecting neurons from injury or degeneration.
Research Insights:
- The neuroprotective effects were evaluated using models of neuronal injury, where the compound demonstrated a capacity to mitigate neuronal loss .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-4-thiazolecarboxylic acid | C4H4N2O2S | Lacks acetyl group; known for antimicrobial properties |
5-Methylthiazole-2-carboxylic acid | C5H5N3O2S | Contains a methyl group; used in synthetic pathways |
2-Hydroxythiazole-4-carboxylic acid | C5H5N3O3S | Exhibits different biological activities due to hydroxy group |
The unique functional groups of this compound enhance its biological activity compared to these similar compounds.
Properties
IUPAC Name |
2-acetamido-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h4H,2H2,1H3,(H,10,11)(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORZXAUEMHJPND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(CS1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.